(Biphenyl-2-yloxy)-acetic acid

Vue d'ensemble

Description

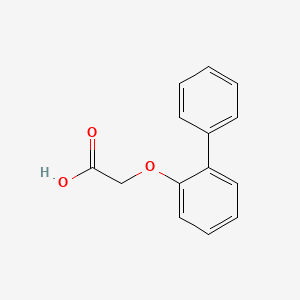

(Biphenyl-2-yloxy)-acetic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with an acetic acid moiety through an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Biphenyl-2-yloxy)-acetic acid typically involves the reaction of biphenyl-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of biphenyl-2-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(Biphenyl-2-yloxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Biphenyl-2-carboxylic acid or biphenyl-2-ketone.

Reduction: Biphenyl-2-ylmethanol.

Substitution: Various substituted biphenyl derivatives, depending on the specific electrophilic reagent used.

Applications De Recherche Scientifique

Biphenyl compounds have various applications in medicine and cosmetic products due to their diverse properties. They are used in the treatment of diseases like diabetes and as building blocks for liquid crystals . They can also be found in cosmetic formulations for improving skin conditions .

Pharmaceutical Applications

Biphenyl compounds have demonstrated potential in treating or preventing diabetes, as well as related conditions, including diabetic retinopathy, neuropathy, and nephropathy . These compounds can modulate GPR40 and affect insulin levels, making them useful in managing hyperglycemia, hyperinsulinemia, and insulin resistance . Biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

One study focuses on 3′-((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)methyl)biphenyl-4-carboxylic acid (BINA), which can be modified to create metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs) . These PAMs have optimized potency, superior drug-like properties, and improved pharmacokinetic properties with excellent oral bioavailability and brain penetration . The benzisothiazol-3-one derivative has shown promise in treating cocaine dependence .

Biphenyl tyrosine derivatives are biologically active molecules . Some quinoline-based biaryls have anthelmintic properties and show free radical scavenging activity .

Cosmetic Applications

In cosmetics, biphenyl compounds, including cosmetic polymers composed of synthetic, semi-synthetic, or natural polymers, are used for their thermal and chemo-sensitive properties . They can prepare nanoparticles for delivering fragrances, modifying their release profiles, and reducing evaporation risks . These polymers can deliver cosmetically active nutrients and dermal permeation enhancers to improve their bioactivities on the skin .

Mécanisme D'action

The mechanism of action of (Biphenyl-2-yloxy)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Biphenyl-4-yloxyacetic acid: Similar structure but with the acetic acid moiety attached to the 4-position of the biphenyl ring.

Phenoxyacetic acid: Contains a single phenyl ring instead of a biphenyl structure.

2-Phenylacetic acid: Lacks the oxygen linkage between the phenyl ring and the acetic acid moiety.

Uniqueness

(Biphenyl-2-yloxy)-acetic acid is unique due to the presence of the biphenyl structure, which imparts specific chemical and physical properties. The biphenyl moiety can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

(Biphenyl-2-yloxy)-acetic acid, a compound characterized by its biphenyl and acetic acid functional groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, mechanisms of action, and comparative analyses with related compounds.

Molecular Characteristics

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- IUPAC Name : 2-(biphenyl-2-yloxy)acetic acid

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Molecular docking studies indicate that the compound can form hydrogen bonds with target proteins, which is crucial for understanding its mechanism of action and optimizing its biological activity. It may function as an enzyme inhibitor or modulate receptor functions, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Minimum Inhibitory Concentration (MIC) values demonstrate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- The compound's efficacy at low concentrations positions it as a promising candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. The presence of the acetic acid moiety is believed to enhance its reactivity towards biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Biphenyl-4-yloxy)acetohydrazide | Lacks acetic acid group | Simpler structure; less biological activity |

| 2-(Biphenyl-4-yloxy)ethanol | Contains hydroxyl instead of acetic acid | Different reactivity and solubility |

| 2-(Biphenyl-4-yloxy)acetic acid | Carboxylic acid functional group | Enhanced acid-base properties; potential pharmaceutical applications |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Antibacterial Efficacy Study

In vitro assays demonstrated that the compound inhibited the growth of multi-drug resistant strains of bacteria with MIC values significantly lower than those of standard antibiotics. The study concluded that the compound's unique structural features contribute to its enhanced binding affinity for bacterial targets.

Cytotoxicity Assessment

Cytotoxicity tests on human cell lines revealed that while the compound exhibits potent antibacterial activity, it maintains relatively low cytotoxicity, suggesting a favorable therapeutic index for further drug development.

Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory mechanisms indicated that treatment with this compound resulted in reduced levels of inflammatory markers in animal models, supporting its potential use in inflammatory diseases.

Propriétés

IUPAC Name |

2-(2-phenylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKUMOXHJKKTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277241 | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-75-4 | |

| Record name | 5348-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.